Flunixin meglumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Veterinary Medicine: Pain Management in Lame Sows

Flunixin meglumine is used in the field of veterinary medicine for its analgesic and anti-inflammatory properties . Specifically, it has been used to manage pain in lame sows .

Method of Application: Lameness was induced in 24 mature, mixed-parity sows using a chemical synovitis model. The sows were then treated with flunixin meglumine (2.2 mg kg −1 IM), and their pain sensitivity was evaluated using pressure algometry .

Results: From 37 to 72 hours after lameness induction, flunixin meglumine-treated sows tolerated higher pressure algometer nociceptive thresholds compared to saline-treated sows. This suggests that flunixin meglumine mitigated pain sensitivity in lame sows post lameness induction .

Veterinary Medicine: Pain Management in Dairy Cattle

Flunixin meglumine is also used in the field of veterinary medicine to manage pain in dairy cattle .

Method of Application: An arthritis-synovitis was induced in the distal interphalangeal joint of the left hind lateral digit of 30 adult dairy cows using 20 mg of amphotericin B. The cows were then treated with transdermal flunixin at 3.33 mg/kg (1 mL/15 kg), every 24 hours for 3 days .

Results: Based on differences in Mechanical Nociception Threshold (MNT), Infrared Thermography (IRT), and cortisol, transdermal flunixin was found to be an effective analgesic agent for induced lameness. Multiple doses of transdermal flunixin may be required to be clinically effective .

Veterinary Medicine: Management of Intestinal Ischaemia, Colic, and Endotoxemia in Horses

Flunixin meglumine can be used as a drug for animals for the management of intestinal ischaemia, colic, and endotoxemia in horses .

Veterinary Medicine: Management of Pyrexia in Swine

Flunixin meglumine is used in the field of veterinary medicine for the management of pyrexia associated with swine respiratory disease .

Veterinary Medicine: Management of Mastitis

Flunixin meglumine is used in the field of veterinary medicine for the management of mastitis .

Veterinary Medicine: Management of Endotoxic or Septic Shock

Flunixin meglumine is used in the field of veterinary medicine for the management of endotoxic or septic shock .

Flunixin meglumine is a non-steroidal anti-inflammatory drug primarily used in veterinary medicine. It is effective for treating pain and inflammation in animals such as pigs, cattle, and horses. The compound is known for its analgesic and antipyretic properties, making it valuable in managing various conditions that require pain relief and temperature regulation . Flunixin meglumine is often administered as an injectable solution or oral paste, particularly in equine applications .

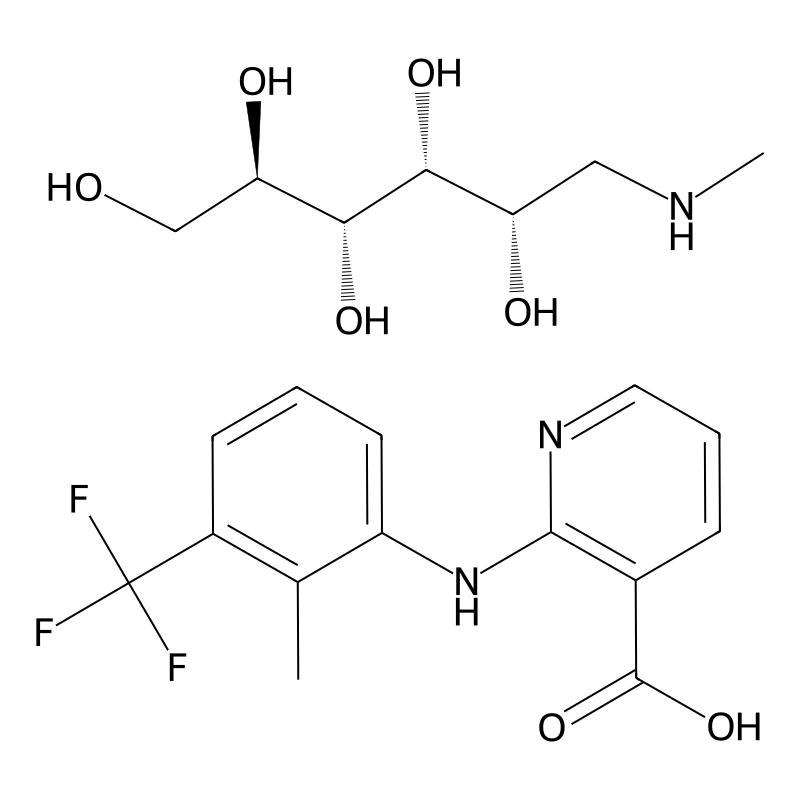

The chemical structure of flunixin meglumine is represented by the formula C21H28F3N3O7, with a molecular weight of approximately 491.464 g/mol . The compound is a salt formed from flunixin, which is a carboxylic acid derivative, and meglumine, a sugar alcohol that enhances the solubility and stability of the drug .

Flunixin meglumine acts as a non-selective cyclooxygenase (COX) inhibitor []. COX enzymes are responsible for synthesizing prostaglandins, which play a key role in inflammation, pain, and fever. By inhibiting COX, flunixin meglumine reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects [].

Flunixin meglumine undergoes several chemical transformations during its synthesis and application. The primary reaction involves the formation of the salt from flunixin and meglumine. The synthesis typically includes the following steps:

- Formation of Flunixin: Flunixin is synthesized from 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline in an aqueous sodium hydroxide solution. This reaction occurs under controlled temperature conditions to yield flunixin.

- Salt Formation: The flunixin obtained is then reacted with N-methylglucosylamine in isopropanol under reflux conditions to produce flunixin meglumine through crystallization .

These reactions highlight the importance of temperature control and pH adjustment to optimize yields and purity during synthesis.

Flunixin meglumine exhibits significant biological activity through its mechanism as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The drug effectively reduces fever, alleviates pain associated with musculoskeletal disorders, and manages inflammatory conditions in animals .

In clinical settings, flunixin meglumine has been shown to be effective in treating conditions such as colic in horses and mastitis in cattle, demonstrating its versatility across different species .

The synthesis of flunixin meglumine can be performed through various methods, with notable procedures including:

- Two-Step Synthesis:

- Solvent-Free Synthesis: Recent advancements have introduced solvent-free methods that enhance yield and reduce reaction time while simplifying purification processes .

These methods emphasize efficiency and environmental considerations in pharmaceutical synthesis.

Flunixin meglumine is widely utilized in veterinary medicine for its analgesic and anti-inflammatory properties. Its applications include:

- Pain Management: Used for treating acute pain conditions such as colic in horses.

- Anti-inflammatory Treatment: Effective against inflammatory diseases like arthritis and mastitis.

- Fever Reduction: Employed to lower fever in livestock during infections or stress situations .

The drug's regulatory status requires it to be prescribed by licensed veterinarians, ensuring safe use in animal populations.

Flunixin meglumine may interact with other medications commonly used in veterinary practice. Notable interactions include:

- Anticoagulants: Increased risk of bleeding when used concurrently with anticoagulant drugs due to its effects on platelet function.

- Other Non-Steroidal Anti-Inflammatory Drugs: Concurrent use can lead to gastrointestinal toxicity or renal impairment.

- Corticosteroids: Combined use may enhance gastrointestinal side effects .

Veterinarians must carefully evaluate potential drug interactions when prescribing flunixin meglumine.

Flunixin meglumine shares similarities with several other non-steroidal anti-inflammatory drugs used in veterinary medicine. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ketoprofen | C16H16O3 | Selective COX-1 inhibitor; used for pain relief |

| Phenylbutazone | C19H20N2O2 | Strong anti-inflammatory; commonly used in horses |

| Meloxicam | C16H13N3O4S | Selective COX-2 inhibitor; lower gastrointestinal risk |

| Carprofen | C15H12N2O3 | Commonly used for postoperative pain relief |

Flunixin meglumine's unique profile lies in its broad-spectrum efficacy against both pain and inflammation across various animal species, along with its specific formulation as a salt that enhances solubility compared to others listed above .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 206 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 205 of 206 companies with hazard statement code(s):;

H301 (79.51%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (19.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (35.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (63.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (77.07%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (55.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (24.39%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (77.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Kleinhenz MD, Van Engen NK, Gorden PJ, KuKanich B, Rajewski SM, Walsh P, Coetzee JF. The pharmacokinetics of transdermal flunixin meglumine in Holstein calves. J Vet Pharmacol Ther. 2016 Dec;39(6):612-615. doi: 10.1111/jvp.12314. Epub 2016 Apr 28. PubMed PMID: 27121728.

3: Duz M, Parkin TD, Cullander RM, Marshall JF. Effect of flunixin meglumine and firocoxib on ex vivo cyclooxygenase activity in horses undergoing elective surgery. Am J Vet Res. 2015 Mar;76(3):208-15. doi: 10.2460/ajvr.76.3.208. PubMed PMID: 25710756.

4: Yilmaz O, Korkmaz M, Jaroszewski JJ, Yazici E, Ulutas E, Saritas ZK. Comparison of flunixin meglumine and meloxicam influence on postoperative and oxidative stress in ovariohysterectomized bitches. Pol J Vet Sci. 2014;17(3):493-9. PubMed PMID: 25286659.

5: Lee CD, Maxwell LK. Effect of body weight on the pharmacokinetics of flunixin meglumine in miniature horses and quarter horses. J Vet Pharmacol Ther. 2014 Feb;37(1):35-42. doi: 10.1111/jvp.12056. Epub 2013 May 10. PubMed PMID: 23659780.

6: Pairis-Garcia MD, Johnson AK, Abell CA, Coetzee JF, Karriker LA, Millman ST, Stalder KJ. Measuring the efficacy of flunixin meglumine and meloxicam for lame sows using a GAITFour pressure mat and an embedded microcomputer-based force plate system. J Anim Sci. 2015 May;93(5):2100-10. doi: 10.2527/jas.2014-8796. PubMed PMID: 26020306.

7: Howard JT, O'Nan AT, Maltecca C, Baynes RE, Ashwell MS. Differential Gene Expression across Breed and Sex in Commercial Pigs Administered Fenbendazole and Flunixin Meglumine. PLoS One. 2015 Sep 14;10(9):e0137830. doi: 10.1371/journal.pone.0137830. eCollection 2015. PubMed PMID: 26366864; PubMed Central PMCID: PMC4569569.

8: Thiry J, González-Martín JV, Elvira L, Pagot E, Voisin F, Lequeux G, Weingarten A, de Haas V. Treatment of naturally occurring bovine respiratory disease in juvenile calves with a single administration of a florfenicol plus flunixin meglumine formulation. Vet Rec. 2014 Apr 26;174(17):430. doi: 10.1136/vr.102017. Epub 2014 Mar 6. PubMed PMID: 24603464.

9: Pairis-Garcia MD, Karriker LA, Johnson AK, Kukanich B, Wulf L, Sander S, Millman ST, Stalder KJ, Coetzee JF. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration. BMC Vet Res. 2013 Aug 13;9:165. doi: 10.1186/1746-6148-9-165. PubMed PMID: 23941181; PubMed Central PMCID: PMC3751365.

10: Musser JM, Heatley JJ, Phalen DN. Pharmacokinetics after intravenous administration of flunixin meglumine in budgerigars (Melopsittacus undulatus) and Patagonian conures (Cyanoliseus patagonus). J Am Vet Med Assoc. 2013 Jan 15;242(2):205-8. doi: 10.2460/javma.242.2.205. PubMed PMID: 23276097.

11: Huber J, Arnholdt T, Möstl E, Gelfert CC, Drillich M. Pain management with flunixin meglumine at dehorning of calves. J Dairy Sci. 2013 Jan;96(1):132-40. doi: 10.3168/jds.2012-5483. Epub 2012 Nov 22. PubMed PMID: 23182358.

12: Smith DJ, Shelver WL, Baynes RE, Tell L, Gehring R, Li M, Dutko T, Schroeder JW, Herges G, Riviere JE. Excretory, Secretory, and Tissue Residues after Label and Extra-label Administration of Flunixin Meglumine to Saline- or Lipopolysaccharide-Exposed Dairy Cows. J Agric Food Chem. 2015 May 20;63(19):4893-901. doi: 10.1021/acs.jafc.5b01509. Epub 2015 May 7. PubMed PMID: 25950946.

13: Miciletta M, Cuniberti B, Barbero R, Re G. In vitro enantioselective pharmacodynamics of Carprofen and Flunixin-meglumine in feedlot cattle. J Vet Pharmacol Ther. 2014 Feb;37(1):43-52. doi: 10.1111/jvp.12052. Epub 2013 Apr 25. PubMed PMID: 23614639.

14: Burkett BN, Thomason JM, Hurdle HM, Wills RW, Fontenot RL. Effects of Firocoxib, Flunixin Meglumine, and Phenylbutazone on Platelet Function and Thromboxane Synthesis in Healthy Horses. Vet Surg. 2016 Nov;45(8):1087-1094. doi: 10.1111/vsu.12567. Epub 2016 Oct 12. PubMed PMID: 27731498.

15: Naylor RJ, Taylor AH, Knowles EJ, Wilford S, Linnenkohl W, Mair TS, Johns IC. Comparison of flunixin meglumine and meloxicam for post operative management of horses with strangulating small intestinal lesions. Equine Vet J. 2014 Jul;46(4):427-34. doi: 10.1111/evj.12224. Epub 2014 Feb 18. PubMed PMID: 24372991.

16: Deyrup CL, Southern KJ, Cornett JA, Shultz CE, Cera DA. Examining the occurrence of residues of flunixin meglumine in cull dairy cows by use of the flunixin cull cow survey. J Am Vet Med Assoc. 2012 Jul 15;241(2):249-53. doi: 10.2460/javma.241.2.249. PubMed PMID: 22765373.

17: Geary TW. Effects of adrenocorticotropic hormone and flunixin meglumine on pregnancy retention in beef cows. J Anim Sci. 2012 Jan;90(1):207-11. doi: 10.2527/jas.2010-3564. Epub 2011 Aug 19. PubMed PMID: 21856895.

18: Kim SS, Bang JI, Fakruzzaman M, Lee KL, Ko DH, Ghanem N, Wang Z, Kong IK. Effects of flunixin meglumine and prostaglandin F2 α treatments on the development and quality of bovine embryos in vitro. Reprod Domest Anim. 2014 Dec;49(6):957-63. doi: 10.1111/rda.12413. Epub 2014 Sep 24. PubMed PMID: 25251522.

19: Coble DJ, Taylor DK, Mook DM. Analgesic effects of meloxicam, morphine sulfate, flunixin meglumine, and xylazine hydrochloride in African-clawed frogs (Xenopus laevis). J Am Assoc Lab Anim Sci. 2011 May;50(3):355-60. PubMed PMID: 21640031; PubMed Central PMCID: PMC3103286.

20: Knych HK, Arthur RM, McKemie DS, Chapman N. Pharmacokinetics and effects on thromboxane B2 production following intravenous administration of flunixin meglumine to exercised thoroughbred horses. J Vet Pharmacol Ther. 2015 Aug;38(4):313-20. doi: 10.1111/jvp.12197. Epub 2015 Jan 13. PubMed PMID: 25582761.